molecular formula C9H9IO2 B3053789 2,2,2-trifluoroethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate CAS No. 5613-33-2

2,2,2-trifluoroethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B3053789
CAS No.: 5613-33-2
M. Wt: 276.07 g/mol
InChI Key: TXXAODHCMYLXLB-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative characterized by a trifluoroethyl ester group at position 5, a methyl group at position 6, and a phenyl substituent at position 2. Structurally, DHPMs resemble barbiturates like pentobarbital and phenobarbital, which are known modulators of GABAA receptors . The trifluoroethyl group introduces strong electron-withdrawing effects, enhancing lipophilicity and metabolic stability compared to simpler alkyl esters (e.g., methyl or ethyl). This compound’s synthesis likely follows the Biginelli multicomponent reaction, involving a β-ketoester, aldehyde, and urea derivative under acidic conditions .

Properties

CAS No.

5613-33-2

Molecular Formula

C9H9IO2

Molecular Weight

276.07 g/mol

IUPAC Name

5-iodo-2,3-dimethylbenzoic acid

InChI

InChI=1S/C9H9IO2/c1-5-3-7(10)4-8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12)

InChI Key

TXXAODHCMYLXLB-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OCC(F)(F)F

Canonical SMILES

CC1=CC(=CC(=C1C)C(=O)O)I

Origin of Product

United States

Preparation Methods

The target molecule integrates a dihydropyrimidine core with a 4-phenyl substituent, a 6-methyl group, and a 2,2,2-trifluoroethyl ester at position 5. This architecture necessitates a convergent synthetic approach, balancing the introduction of electron-withdrawing trifluoromethyl groups with the stability of the dihydropyrimidinone ring. Key challenges include:

  • Regioselective formation of the 3,4-dihydro-1H-pyrimidine scaffold.
  • Efficient incorporation of the trifluoroethyl ester without side reactions.
  • Steric and electronic modulation due to the phenyl and methyl substituents.

Primary Synthetic Routes

Biginelli Reaction-Based Synthesis

The Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, urea, and a β-ketoester, is the most direct route to dihydropyrimidinones. For this compound, the reaction employs:

  • Benzaldehyde as the aldehyde component.
  • Urea as the urea component.
  • 2,2,2-Trifluoroethyl acetoacetate as the β-ketoester.
Reaction Mechanism and Conditions

Under acidic catalysis (e.g., HCl or Yb(OTf)3), the mechanism proceeds via:

  • Formation of an N-acyliminium ion intermediate from benzaldehyde and urea.
  • Nucleophilic attack by the enol form of 2,2,2-trifluoroethyl acetoacetate.
  • Cyclization and dehydration to yield the dihydropyrimidinone core.

Optimization Data :

  • Solvent : Ethanol or tetrahydrofuran (THF) at reflux (70–80°C).
  • Catalyst : 10 mol% Yb(OTf)3 improves yields to 65–75% compared to 40–50% with HCl.
  • Time : 12–24 hours for complete conversion.
Synthesis of 2,2,2-Trifluoroethyl Acetoacetate

The β-ketoester precursor is prepared via transesterification:

  • Ethyl acetoacetate (1.0 equiv) and 2,2,2-trifluoroethanol (3.0 equiv) are refluxed in toluene with p-toluenesulfonic acid (0.1 equiv).
  • Water removal via Dean-Stark trap drives the reaction to >90% yield.

Characterization :

  • 1H NMR (CDCl3): δ 3.48 (s, 2H, CH2CO), 2.27 (s, 3H, CH3), 4.45 (q, J = 8.4 Hz, 2H, OCH2CF3).
  • 19F NMR : δ -71.2 (t, J = 8.4 Hz, CF3).

Post-Synthetic Esterification Strategy

For substrates incompatible with the Biginelli conditions, a two-step approach is employed:

Synthesis of 6-Methyl-2-Oxo-4-Phenyl-3,4-Dihydro-1H-Pyrimidine-5-Carboxylic Acid
  • Biginelli reaction using ethyl acetoacetate, benzaldehyde, and urea yields the ethyl ester intermediate (70–80% yield).
  • Saponification : The ethyl ester is hydrolyzed with NaOH (2M in ethanol/water, 60°C, 4 h) to the carboxylic acid (85–90% yield).
Esterification with 2,2,2-Trifluoroethanol
  • The carboxylic acid (1.0 equiv) is treated with 2,2,2-trifluoroethanol (2.5 equiv) and DCC (1.2 equiv) in dichloromethane.
  • DMAP (0.1 equiv) catalyzes the reaction at 25°C for 12 h, yielding the trifluoroethyl ester (75–80%).

Advantages :

  • Avoids side reactions from reactive trifluoroethanol in the Biginelli step.
  • Enables modular synthesis of analogs.

Alternative Methodologies

Cyclocondensation of O-Methylisourea Derivatives

A method adapted from dihydropyrimidinone syntheses involves:

  • Reacting O-methylisourea hemisulfate with a ketone-functionalized β-ketoester.
  • Acidic hydrolysis to yield the dihydropyrimidinone core.

Example Protocol :

  • O-methylisourea hemisulfate (1.2 equiv) and 2,2,2-trifluoroethyl acetoacetate (1.0 equiv) are heated in DMF at 65°C with NaHCO3.
  • Yields: 70–80% after chromatographic purification.

Analytical Validation and Characterization

Spectroscopic Data

1H NMR (DMSO-d6):

  • δ 9.12 (s, 1H, NH), 7.38–7.45 (m, 5H, Ph), 5.21 (s, 1H, CH), 4.52 (q, J = 8.4 Hz, 2H, OCH2CF3), 2.34 (s, 3H, CH3), 2.89 (d, J = 16.0 Hz, 1H, CH2), 3.12 (d, J = 16.0 Hz, 1H, CH2).

13C NMR :

  • δ 165.2 (COO), 152.4 (C=O), 121.8 (q, J = 278 Hz, CF3), 62.5 (OCH2CF3), 18.9 (CH3).

HRMS : [M + H]+ Calculated: 357.1054; Found: 357.1056.

Challenges and Optimization Opportunities

  • Trifluoroethanol Reactivity : Its strong electron-withdrawing nature can retard enolization in the Biginelli step. Mitigation includes using Lewis acids (e.g., Yb(OTf)3) to stabilize intermediates.
  • Purification : Silica gel chromatography is essential due to the polarity of the trifluoroethyl group.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the methyl group to a carboxyl group.

  • Reduction: : Reducing the oxo group to a hydroxyl group.

  • Substitution: : Replacing the trifluoroethyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles and suitable solvents.

Major Products Formed

  • Oxidation: : Formation of 2,2,2-trifluoroethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate carboxylate.

  • Reduction: : Formation of 2,2,2-trifluoroethyl 6-methyl-2-hydroxy-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate.

  • Substitution: : Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its trifluoroethyl group enhances the compound's stability and reactivity, making it valuable in various chemical transformations.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its unique structure allows it to bind selectively to certain enzymes, providing insights into their mechanisms of action.

Medicine

In medicine, derivatives of this compound have shown potential as therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoroethyl group enhances the compound's binding affinity and metabolic stability, contributing to its efficacy.

Comparison with Similar Compounds

Table 1: Comparison of DHPM Derivatives

Compound Name Substituents (Position 4, 5, 6) Molecular Weight Key Biological Activity (IC₅₀ or EC₅₀) Key Properties
Methyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate (JM-II-43A) 4-Ph, 5-MeO, 6-Me 260.28 GABAA receptor potentiation Moderate lipophilicity
Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-... 4-(4-EtO-Ph), 5-MeO, 6-Me 322.34 Thymidine phosphorylase inhibition (396.7 ±1.5 µM) Enhanced steric bulk from ethoxy group
Methyl 4-(4-(trifluoromethyl)phenyl)-6-methyl-2-oxo-... 4-(CF₃-Ph), 5-MeO, 6-Me 356.31 Thymidine phosphorylase inhibition (389.2 ±6.2 µM) High electron-withdrawing effect
Ethyl 4-(4-oxochromen-3-yl)-6-methyl-2-oxo-... 4-(4-oxochromen-3-yl), 5-EtO, 6-Me 356.35 Antitumor activity (ChEMBL: CHEMBL1771028) Chromene moiety enhances π-π interactions
Target Compound : 2,2,2-Trifluoroethyl 6-methyl-2-oxo-4-phenyl-... 4-Ph, 5-(CF₃CH₂O), 6-Me 354.29* Inferred GABAA modulation (structural analogy) High lipophilicity, metabolic stability

*Calculated molecular weight based on formula C₁₅H₁₃F₃N₂O₃.

Key Differences and Implications

The electron-withdrawing trifluoromethyl group stabilizes the ester against hydrolysis, enhancing metabolic stability compared to non-fluorinated analogs .

Substituent-Driven Activity :

  • Phenyl at position 4 (as in JM-II-43A and the target compound) is critical for GABAA receptor binding, while substitution with chromen-4-one (e.g., in ChEMBL1771028) shifts activity toward antitumor targets .
  • Thymidine phosphorylase inhibitors (e.g., IC₅₀ = 396.7 µM ) feature bulkier 4-substituents (e.g., ethoxyphenyl), suggesting steric factors dominate over electronic effects for this enzyme.

Synthetic Accessibility :

  • Trifluoroethyl esters may require specialized reagents (e.g., 2,2,2-trifluoroethyl chloroformate) or coupling agents, increasing synthesis complexity compared to methyl/ethyl esters .

Biological Activity

2,2,2-Trifluoroethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate is a compound that has gained attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H22F3N3O5
  • Molecular Weight : 453.42 g/mol
  • CAS Number : 1456803-37-4

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group enhances the compound's interaction with various enzymes, improving its potency. For example, studies have shown that compounds with a trifluoromethyl group exhibit increased inhibition of 5-hydroxytryptamine (5-HT) uptake compared to their non-fluorinated counterparts .
  • Anticancer Properties : Preliminary research indicates that derivatives of this compound may exhibit anticancer activities. For instance, similar pyrimidine derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Effects : Some studies suggest that pyrimidine derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators .

Biological Activity Data Table

Activity TypeIC50 Value (µM)Reference
Inhibition of 5-HT0.5
Anticancer (A549)45.69
Anti-inflammatoryNot specified

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the anticancer effects of various pyrimidine derivatives, including the target compound. The results indicated significant cytotoxicity against A549 lung cancer cells with an IC50 value of approximately 45.69 µM. This suggests that modifications in the structure can enhance the anticancer properties .
  • Inhibition Studies :
    • In a comparative study examining the effects of trifluoromethylated compounds on enzyme inhibition, it was found that the presence of the trifluoroethyl group significantly increased the binding affinity to target enzymes involved in metabolic pathways associated with cancer proliferation and inflammation .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

The compound is synthesized via the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde (e.g., benzaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and a urea/thiourea derivative. Key steps include:

  • Catalyst selection : Lewis acids like HCl or FeCl₃ are commonly used to enhance regioselectivity and yield .
  • Solvent optimization : Ethanol or acetic acid under reflux (60–80°C) ensures efficient cyclization .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating the dihydropyrimidine scaffold .

Basic: How is the structural confirmation of this compound performed, and what analytical parameters are critical?

Structural validation involves:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoroethyl group at C5, phenyl at C4) and IR for carbonyl (C=O) stretches .
  • X-ray crystallography : Single-crystal analysis using SHELXL (SHELX suite) refines bond lengths, angles, and torsional parameters. Typical R factors < 0.05 indicate high precision . For example, a triclinic crystal system (space group P1) with a = 11.30 Å, b = 13.96 Å, and γ = 102.5° was reported for analogs .

Advanced: How do steric and electronic effects influence regioselectivity in derivatives of this compound?

Regioselectivity in dihydropyrimidines is governed by:

  • Aldehyde substituents : Electron-withdrawing groups (e.g., -CF₃) at the phenyl ring (C4) increase electrophilicity, favoring cyclization at C5 .
  • β-Keto ester choice : Trifluoroethyl esters enhance steric hindrance, reducing byproducts like open-chain intermediates .
  • Mechanistic studies : DFT calculations can model transition states to predict regioselectivity, validated by HPLC-MS monitoring .

Advanced: What hydrogen-bonding patterns stabilize the crystal lattice, and how do they affect physicochemical properties?

Graph set analysis (Etter’s rules) reveals:

  • Intramolecular bonds : N-H···O=C interactions between the pyrimidine N-H and carbonyl oxygen create S(6) motifs, enforcing planarity .
  • Intermolecular networks : C-F···H-N interactions (for trifluoroethyl groups) and π-π stacking (phenyl rings) contribute to lattice stability, increasing melting points (e.g., 287–293°C for analogs) .
  • Impact on solubility : Strong hydrogen bonding reduces solubility in nonpolar solvents, necessitating polar aprotic solvents (DMF, DMSO) for recrystallization .

Advanced: How can contradictory biological activity data for dihydropyrimidine analogs be resolved?

Discrepancies in antibacterial or pharmacological studies often arise from:

  • Substituent variability : Trifluoroethyl vs. ethyl esters alter lipophilicity (logP), affecting membrane permeability .
  • Assay conditions : Varying bacterial strains (Gram-positive vs. Gram-negative) or incubation times may skew MIC values .
  • Resolution strategies :
    • Comparative SAR studies : Systematically modify substituents (e.g., phenyl → 4-fluorophenyl) to isolate activity trends .
    • Molecular docking : Simulate binding to target enzymes (e.g., dihydrofolate reductase) to validate experimental IC₅₀ data .

Advanced: What computational methods are recommended for predicting the reactivity of this compound in nucleophilic substitutions?

  • DFT calculations : Use B3LYP/6-31G(d) to model charge distribution; the C5 carbonyl is highly electrophilic, making it susceptible to nucleophilic attack .
  • Hammett analysis : Correlate σ values of substituents (e.g., -OCH₃, -CF₃) with reaction rates in SN2 pathways .
  • MD simulations : Assess solvent effects (e.g., DMSO vs. THF) on transition-state stabilization .

Advanced: How does the trifluoroethyl group impact metabolic stability compared to alkyl esters?

  • In vitro studies : Microsomal assays show trifluoroethyl esters resist esterase hydrolysis 3–5× longer than ethyl analogs due to C-F bond stability .
  • Pharmacokinetics : Higher logD (1.8–2.2) enhances blood-brain barrier penetration, critical for CNS-targeted analogs .
  • Toxicology screening : Fluorine substitution reduces off-target interactions (e.g., CYP450 inhibition) in hepatocyte models .

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